N-(2-ethoxyphenyl)-2,6,8-trimethylquinolin-4-amine
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Overview
Description
N-(2-ethoxyphenyl)-2,6,8-trimethylquinolin-4-amine is an organic compound with a complex structure that includes an ethoxyphenyl group and a trimethylquinolinamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2,6,8-trimethylquinolin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2,6,8-trimethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce new aromatic or aliphatic groups into the molecule .
Scientific Research Applications
N-(2-ethoxyphenyl)-2,6,8-trimethylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2,6,8-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-N’-ethylthiourea: This compound has a similar ethoxyphenyl group but differs in its core structure, which includes a thiourea moiety.
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)ethanediamide: This compound also contains an ethoxyphenyl group but has an ethanediamide core.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C20H22N2O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2,6,8-trimethylquinolin-4-amine |
InChI |
InChI=1S/C20H22N2O/c1-5-23-19-9-7-6-8-17(19)22-18-12-15(4)21-20-14(3)10-13(2)11-16(18)20/h6-12H,5H2,1-4H3,(H,21,22) |
InChI Key |
VSCIASIEDSDTBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=NC3=C(C=C(C=C23)C)C)C |
Origin of Product |
United States |
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